molecular formula C10H11N3OS B1483367 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098070-05-2

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483367
CAS RN: 2098070-05-2
M. Wt: 221.28 g/mol
InChI Key: KSRBGZVJBAMWHS-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs). The thiophene ring’s delocalized π-electrons facilitate charge transport, which is essential for semiconductor functionality.

OLED Fabrication

In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules contribute significantly . They are used in the fabrication process due to their excellent electroluminescent properties. This application is crucial for creating more efficient and flexible display technologies.

Corrosion Inhibitors

Industrial chemistry benefits from thiophene derivatives as corrosion inhibitors . These compounds protect metals from corroding, which is vital in maintaining the integrity and longevity of metal structures and machinery.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in drug development and therapeutic treatments.

Anesthetic Applications

Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . This application showcases the compound’s importance in medical procedures requiring local anesthesia.

Advanced Synthesis Methods

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to produce aminothiophene derivatives . These advanced synthesis methods enable the creation of a wide array of thiophene-based compounds for further research and application.

Future Directions

The development and refinement of synthetic methods would be significant for the further biological screening of thiophene-based compounds and their derivatives .

properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-13-8(10(11)14)6-7(12-13)9-4-3-5-15-9/h3-6H,2H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRBGZVJBAMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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